molecular formula C34H74N12O14 B1260094 Arginine butyrate CAS No. 80407-72-3

Arginine butyrate

货号: B1260094
CAS 编号: 80407-72-3
分子量: 875.0 g/mol
InChI 键: ZVEMACCDKBQNGX-KALODSIISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

HQK-1004 会发生几种类型的化学反应,包括:

    氧化: HQK-1004 在特定条件下可以被氧化,从而导致各种氧化产物的形成。

    还原: 该化合物也可以发生还原反应,这可能会改变其化学结构和性质。

    取代: HQK-1004 可以参与取代反应,其中一个或多个官能团被其他基团取代。

这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 这些反应形成的主要产物取决于所用条件和试剂 .

科学研究应用

Duchenne Muscular Dystrophy

Arginine butyrate has been studied for its effects on Duchenne muscular dystrophy (DMD), a severe muscle-wasting disease. A study involving mdx mice (a model for DMD) demonstrated that treatment with this compound resulted in:

  • Reduced Fibrosis : Histological analysis showed decreased fibrosis in the gastrocnemius muscle compared to saline-treated controls, suggesting a protective effect against muscle degeneration .
  • Gene Expression Modulation : The treatment altered the expression of genes associated with muscle growth and inflammation, indicating potential benefits for muscle regeneration .
ParameterSaline ControlThis compoundPrednisone
Fibrosis LevelHighLowModerate
Grip StrengthBaselineImprovedDecreased
Serum Creatine KinaseElevatedStableElevated

X-Linked Adrenoleukodystrophy

In a clinical trial focusing on X-linked adrenoleukodystrophy (X-ALD), intravenous administration of this compound led to:

  • Reduction in Very Long Chain Fatty Acids (VLCFA) : Patients exhibited a significant decrease in plasma VLCFA levels, indicating a biochemical effect of the treatment. However, neurological progression continued unabated .

Metastatic Colorectal Cancer

Research has indicated that this compound may have potential applications in oncology. In studies involving metastatic colorectal cancer, it was observed that:

  • Synergistic Effects with Other Therapies : When combined with other therapeutic agents, this compound demonstrated enhanced efficacy in reducing tumor burden and improving patient outcomes .

Epstein-Barr Virus Positive Lymphoma

A phase 1/2 trial evaluated the combination of this compound and ganciclovir in patients with Epstein-Barr virus-positive lymphoid malignancies. Results indicated:

  • Biological Activity : The combination was well-tolerated and showed significant biological activity, particularly in inducing lytic-phase gene expression in virus-infected cells .

Gastrointestinal Health

Recent studies have also explored the role of this compound in gut health. It has been shown to influence gut microbiota composition and enhance butyrate production, which is associated with various health benefits including:

  • Anti-inflammatory Effects : Increased butyrate production is linked to reduced inflammation and improved gut barrier function, suggesting potential applications in treating inflammatory bowel diseases .

相似化合物的比较

HQK-1004 在诱导胸腺嘧啶激酶表达和激活抗病毒前药方面是独一无二的。类似的化合物包括:

HQK-1004 因其独特的作用机制及其在治疗病毒相关恶性肿瘤方面的潜力而脱颖而出。

生物活性

Arginine butyrate (AB) is a compound that combines the amino acid arginine with butyric acid, demonstrating significant biological activity across various therapeutic areas. Its potential applications include treatment for muscular dystrophy, sickle cell disease, and certain malignancies. This article delves into the biological activities of this compound, supported by research findings, case studies, and data tables.

Histone Deacetylase Inhibition:
this compound functions primarily as a histone deacetylase (HDAC) inhibitor. This mechanism alters gene expression patterns by modifying chromatin structure, leading to increased transcription of genes involved in cell differentiation and proliferation. Studies have shown that AB treatment results in differential expression of genes related to muscle growth, inflammation, and fibrosis in various models, including mdx mice used for muscular dystrophy research .

Nitric Oxide Pathway Activation:
In addition to its HDAC inhibitory effects, this compound activates the nitric oxide (NO) pathway. This dual action enhances its therapeutic potential in conditions such as Duchenne muscular dystrophy (DMD), where it has been shown to increase utrophin levels—an important protein for muscle function .

Therapeutic Applications

1. Muscular Dystrophy:
Research involving mdx mice has demonstrated that this compound can improve muscle function and reduce fibrosis. A study indicated that after six months of treatment, AB improved grip strength and decreased fibrosis in the gastrocnemius muscle without significantly altering muscle histology or serum creatine kinase levels .

Treatment GroupGrip Strength ImprovementFibrosis ReductionSerum CK Levels
Control (Saline)BaselineBaselineHigh
This compoundModerateSignificantUnchanged
PrednisoneDeteriorationIncreasedIncreased

2. Sickle Cell Disease:
Intermittent pulse therapy with this compound has shown promise in elevating fetal hemoglobin (Hb F) levels in patients with sickle cell disease. A clinical trial reported that over two-thirds of patients experienced sustained increases in Hb F production following a pulsed administration regimen .

Patient GroupHb F Level Increase (%)Treatment Duration
Continuous RegimenVariableAverage 15 weeks
Pulsed AdministrationSustained (up to 20%)Average 30 weeks

3. Cancer Treatment:
this compound has been evaluated for its efficacy in treating certain cancers, particularly those associated with Epstein-Barr virus (EBV). A phase I/II trial showed that AB combined with ganciclovir could induce lytic-phase gene expression in EBV-infected cells, enhancing the susceptibility of these cells to antiviral treatment .

Case Studies

Case Study 1: Muscular Dystrophy Treatment
A study on mdx mice treated with this compound revealed significant improvements in muscle function metrics compared to control groups. The gene expression profiling indicated activation of pathways associated with muscle repair and growth, supporting the compound's role as a therapeutic agent for DMD .

Case Study 2: Sickle Cell Disease Management
In a clinical setting, patients receiving pulsed doses of this compound exhibited marked increases in Hb F levels without significant adverse effects. Monitoring included regular assessments of reticulocyte counts and serum ferritin levels, indicating a well-tolerated treatment regimen .

属性

CAS 编号

80407-72-3

分子式

C34H74N12O14

分子量

875.0 g/mol

IUPAC 名称

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;butanoic acid

InChI

InChI=1S/3C6H14N4O2.4C4H8O2/c3*7-4(5(11)12)2-1-3-10-6(8)9;4*1-2-3-4(5)6/h3*4H,1-3,7H2,(H,11,12)(H4,8,9,10);4*2-3H2,1H3,(H,5,6)/t3*4-;;;;/m000..../s1

InChI 键

ZVEMACCDKBQNGX-KALODSIISA-N

SMILES

CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N

手性 SMILES

CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N

规范 SMILES

CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N

同义词

arginine butyrate

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arginine butyrate
Reactant of Route 2
Arginine butyrate
Reactant of Route 3
Arginine butyrate
Reactant of Route 4
Arginine butyrate
Reactant of Route 5
Arginine butyrate
Reactant of Route 6
Arginine butyrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。